1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid
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Overview
Description
1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid is a complex organic compound featuring a thiazole ring, a piperidine ring, and a nitrophenyl group. The thiazole ring, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules . The presence of these functional groups makes this compound a versatile candidate for various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-nitrobenzaldehyde with thiosemicarbazide can yield the thiazole ring . The piperidine ring can be introduced through subsequent reactions, such as nucleophilic substitution or cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole and piperidine rings can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s ability to interact with biological systems makes it a candidate for studying biochemical pathways and enzyme interactions.
Medicine: Its structural features are similar to those found in various drugs, making it a potential lead compound for drug discovery and development.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The nitrophenyl group can undergo redox reactions, potentially modulating the activity of target proteins. These interactions can activate or inhibit biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and piperidine-containing molecules. For example:
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-based drug used in cancer therapy.
Patellamide A: A natural product with a thiazole ring.
Ixabepilone: A thiazole-containing anticancer agent. Compared to these compounds, 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-14(20)11-5-7-17(8-6-11)15-16-13(9-23-15)10-1-3-12(4-2-10)18(21)22/h1-4,9,11H,5-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZJUMPDOMPRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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